(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide
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Overview
Description
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methoxyphenyl group, a pyrimidinyl group, and a thiophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the pyrimidinyl and thiophenyl intermediates, followed by their coupling with the amino and methoxyphenyl groups. Reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Amino-N-(4-hydroxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide
- (S)-5-Amino-N-(4-chlorophenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide
Uniqueness
(S)-5-Amino-N-(4-methoxyphenyl)-2-((6-methyl-2-((2-(thiophen-2-yl)ethyl)amino)pyrimidin-4-yl)amino)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H30N6O2S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2S)-5-amino-N-(4-methoxyphenyl)-2-[[6-methyl-2-(2-thiophen-2-ylethylamino)pyrimidin-4-yl]amino]pentanamide |
InChI |
InChI=1S/C23H30N6O2S/c1-16-15-21(29-23(26-16)25-13-11-19-5-4-14-32-19)28-20(6-3-12-24)22(30)27-17-7-9-18(31-2)10-8-17/h4-5,7-10,14-15,20H,3,6,11-13,24H2,1-2H3,(H,27,30)(H2,25,26,28,29)/t20-/m0/s1 |
InChI Key |
FHWQLXLLKXTOKY-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CS2)N[C@@H](CCCN)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CS2)NC(CCCN)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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